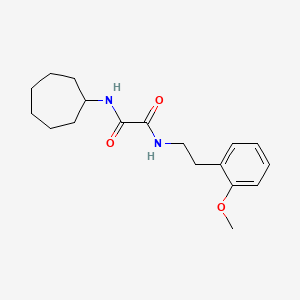

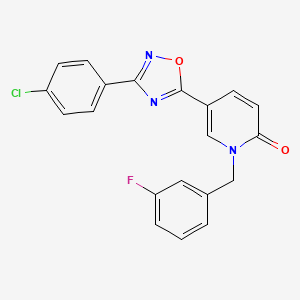

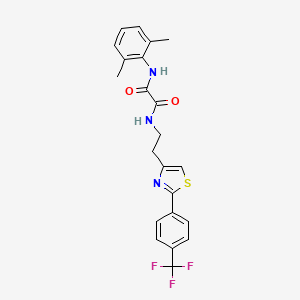

4-chlorobenzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

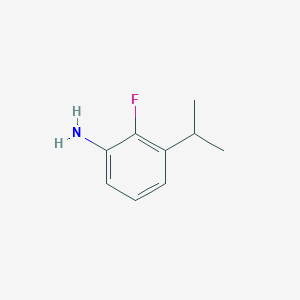

Triazole compounds, such as the one you mentioned, are a class of five-membered ring structures containing three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Molecular Structure Analysis

Triazole compounds have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The exact molecular structure of the specific compound you mentioned would require more specific information or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Triazole compounds are generally stable and have good solubility in polar solvents .Aplicaciones Científicas De Investigación

Molecular, Electronic, and Spectroscopic Analysis

- Study 1: Explores the synthesis of 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, examining their molecular, electronic, nonlinear optical properties, and spectroscopic characteristics. This research provides insights into the electronic properties calculated using DFT methods, revealing parameters such as ionization potential, electron affinity, and energy gap. UV-visible absorption spectra and FT-IR frequencies were compared with experimental values, offering a comprehensive analysis of these triazole derivatives (Beytur & Avinca, 2021).

Synthesis and Chemical Reactivity

- Study 2: Details the synthesis of 4-aminotriazole-5-carbaldehydes from corresponding 5-carbonitriles, showcasing methods for creating triazole derivatives through catalytic hydrogenation and esterification. This study highlights the versatility and reactivity of triazole compounds in chemical synthesis, relevant to the development of new materials and molecules (Albert & Taguchi, 1973).

Catalytic Applications

- Study 3: Investigates half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands for catalytic oxidation and transfer hydrogenation, demonstrating the potential of triazole derivatives in catalysis. The study shows efficiency variations based on the coordination of nitrogen atoms in the triazole ring with Ruthenium, suggesting applications in catalytic processes (Saleem et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4-chlorophenyl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-12-17(18(23)24-11-13-6-8-14(19)9-7-13)20-21-22(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEVGFODKWXXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)

![3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)

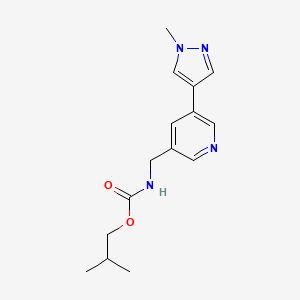

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)